molecular formula C10H13NO2 B14062944 3-Amino-5-isopropylbenzoic acid

3-Amino-5-isopropylbenzoic acid

Cat. No.: B14062944
M. Wt: 179.22 g/mol
InChI Key: XNENGRAJHIXRRY-UHFFFAOYSA-N
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Description

3-Amino-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, featuring an amino group at the third position and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-isopropylbenzoic acid typically involves the nitration of 5-isopropylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Scientific Research Applications

3-Amino-5-isopropylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the isopropyl group can influence the compound’s hydrophobic interactions and overall binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-isopropylbenzoic acid is unique due to the presence of both an amino group and an isopropyl group on the benzene ring. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

XNENGRAJHIXRRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)N)C(=O)O

Origin of Product

United States

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